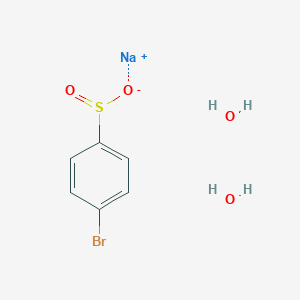

Sodium 4-bromobenzenesulfinate Dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-bromobenzenesulfinate dihydrate is a chemical compound with the molecular formula C6H4BrO2S·Na·2H2O. It is commonly used in organic synthesis, particularly in the preparation of unsymmetrical internal alkynes and vinyl sulfones. The compound is known for its solubility in water and its reactivity with various chemical agents .

Mechanism of Action

Target of Action

Sodium 4-bromobenzenesulfinate Dihydrate, also known as 4-Bromobenzenesulfinic acid sodium salt dihydrate, is a chemical compound used in various chemical reactions .

Mode of Action

The compound is used in the preparation of unsymmetrical internal alkynes and vinyl sulfones by reaction with alkynes using palladium as a catalyst . This suggests that the compound may interact with its targets through a catalytic mechanism, facilitating the formation of new chemical bonds.

Biochemical Pathways

Its use in the preparation of unsymmetrical internal alkynes and vinyl sulfones suggests that it may play a role in the synthesis of these compounds .

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed and distributed in aqueous environments.

Result of Action

The primary result of the action of this compound is the formation of unsymmetrical internal alkynes and vinyl sulfones . These compounds have various applications in chemical synthesis.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . It is soluble in water , suggesting that it can act effectively in aqueous environments. It is also noted to be incompatible with strong oxidizing agents and strong reducing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-bromobenzenesulfinate dihydrate can be synthesized through the reaction of 4-bromobenzenesulfinic acid with sodium hydroxide in the presence of water. The reaction typically involves dissolving 4-bromobenzenesulfinic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The resulting solution is then evaporated to yield the dihydrate form of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The compound is often produced in batch reactors, where precise control of temperature, pH, and reaction time is maintained to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromobenzenesulfinate dihydrate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The sulfinic acid group can be oxidized to form sulfonic acids.

Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

Palladium Catalysts: Used in the preparation of unsymmetrical internal alkynes and vinyl sulfones.

Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the sulfinic acid group.

Reducing Agents: Such as sodium borohydride, used to reduce the compound to sulfides.

Major Products Formed

Unsymmetrical Internal Alkynes: Formed through palladium-catalyzed cross-coupling reactions.

Vinyl Sulfones: Also formed through palladium-catalyzed reactions.

Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

Sodium 4-bromobenzenesulfinate dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- Sodium 4-chlorobenzenesulfinate dihydrate

- Sodium 4-fluorobenzenesulfinate dihydrate

- Sodium 4-iodobenzenesulfinate dihydrate

Uniqueness

Sodium 4-bromobenzenesulfinate dihydrate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity in substitution and cross-coupling reactions, making it a valuable reagent in organic synthesis .

Biological Activity

Sodium 4-bromobenzenesulfinate dihydrate is an organosulfur compound with diverse applications in organic synthesis and potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and cytotoxic activities, supported by relevant case studies and research findings.

Sodium 4-bromobenzenesulfinate (C6H4BrNaO2S) exists as a white crystalline solid that is soluble in water. Its structure features a bromine atom attached to a benzene ring, with a sulfonate group (-SO3Na) that enhances its reactivity in various chemical reactions, including coupling reactions and electrophilic substitutions.

Antibacterial Activity

Research indicates that sodium 4-bromobenzenesulfinate exhibits significant antibacterial properties. A study evaluating various sulfonate derivatives found that compounds bearing sulfonate moieties showed enhanced antibacterial activity against plant pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis.

Case Study: Antibacterial Efficacy

In vitro experiments demonstrated that sodium 4-bromobenzenesulfinate displayed an effective inhibitory concentration (EC50) against X. oryzae of approximately 50.1 µM, which is notably lower than that of traditional antibiotics like bismerthiazol (253.5 µM) and thiodiazole copper (467.4 µM) . The study highlighted the structure-activity relationship (SAR), indicating that the presence of the sulfonate group was pivotal for its antibacterial efficacy.

| Compound | EC50 (µM) | Comparison Control |

|---|---|---|

| Sodium 4-bromobenzenesulfinate | 50.1 | Bismerthiazol (253.5 µM) |

| Thiodiazole copper (467.4 µM) |

Antifungal Activity

The antifungal properties of sodium 4-bromobenzenesulfinate have also been explored. A study focused on the antifungal activity against Candida albicans demonstrated that the compound inhibited fungal growth at concentrations comparable to established antifungal agents.

Research Findings

Inhibition assays revealed that sodium 4-bromobenzenesulfinate could suppress fungal growth effectively, with reported minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungals . This suggests potential for development into new antifungal therapies.

Cytotoxicity Studies

Cytotoxic effects of sodium 4-bromobenzenesulfinate have been assessed using various cancer cell lines. The compound exhibited selective cytotoxicity towards tumor cells while showing minimal toxicity to normal cells.

Case Study: Selective Cytotoxicity

A recent investigation into the cytotoxic effects against human breast cancer cells (MCF-7) indicated that sodium 4-bromobenzenesulfinate induced apoptosis at concentrations of around 100 µM, with an IC50 value reflecting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 100 | Induces apoptosis |

| Normal Human Cells | >200 | Minimal toxicity |

Properties

IUPAC Name |

sodium;4-bromobenzenesulfinate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHRIJWUZPAQNR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635594 |

Source

|

| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-64-5 |

Source

|

| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.